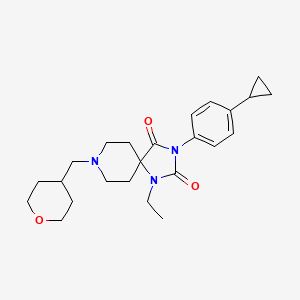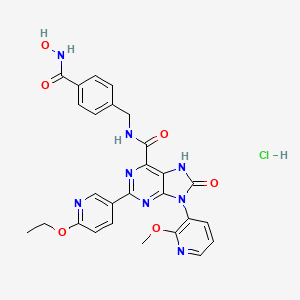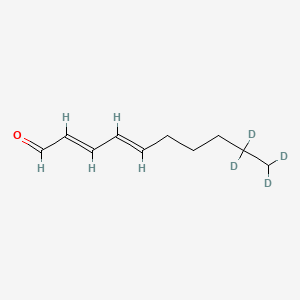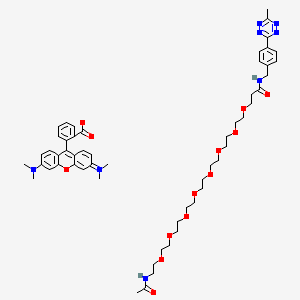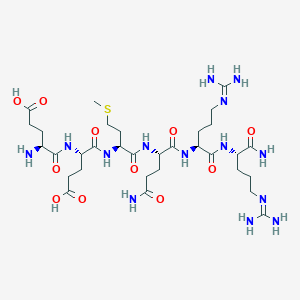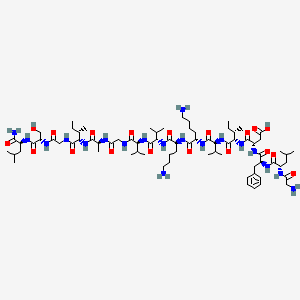
Aurein 2.3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurein 2.3 is an antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea . This peptide is part of the aurein family, known for its potent antimicrobial properties. This compound has a sequence of 13 amino acids and adopts an alpha-helical structure in the presence of lipids .
準備方法
Synthetic Routes and Reaction Conditions
Aurein 2.3 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically starts with the coupling of the first amino acid to a resin, such as Rink resin . The peptide chain is then elongated by sequential addition of protected amino acids, followed by deprotection and cleavage from the resin . The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While industrial-scale production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Aurein 2.3 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction . Its activity is influenced by the composition and properties of the lipid bilayers it interacts with .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N,N-Dimethylformamide (DMF) for coupling reactions and trifluoroacetic acid (TFA) for deprotection . The peptide’s interaction with lipid membranes is studied using lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG) .
Major Products Formed
The primary product of interest is the this compound peptide itself. When interacting with lipid membranes, it can form pores or disrupt the membrane structure, leading to antimicrobial effects .
科学的研究の応用
Aurein 2.3 has a wide range of scientific research applications:
作用機序
Aurein 2.3 exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes . It adopts an alpha-helical structure that allows it to insert into the membrane, causing disruption and leakage of cellular contents . This mechanism is similar to other antimicrobial peptides, but the specific sequence and structure of this compound contribute to its unique activity .
類似化合物との比較
Similar Compounds
Aurein 2.2: Another peptide from the same family with a similar structure but a slight difference in amino acid sequence.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis, with a similar mode of action.
Citropin 1.1: A peptide from the Australian tree frog, Litoria citropa, with comparable antimicrobial properties.
Uniqueness
Aurein 2.3 is unique due to its specific amino acid sequence and its ability to adopt an alpha-helical structure in lipid environments . This structural feature is crucial for its interaction with microbial membranes and its antimicrobial activity .
特性
分子式 |
C76H131N19O19 |
|---|---|
分子量 |
1615.0 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |
InChIキー |
CMXOYIOSJQPFTO-SDCDTWBGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


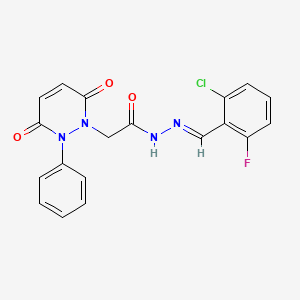
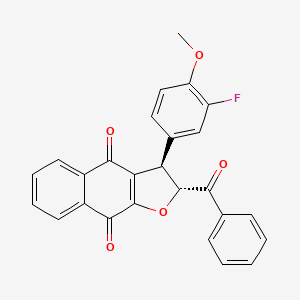
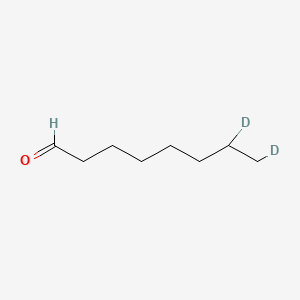
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
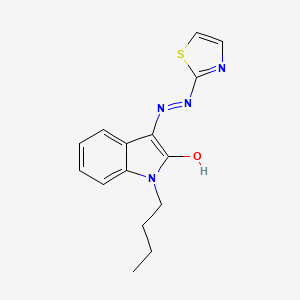
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
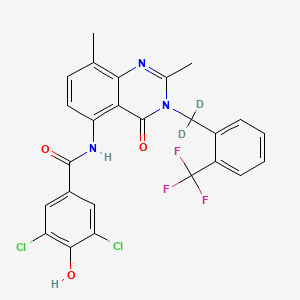
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
